![molecular formula C11H8N2OS B14360621 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione CAS No. 93234-33-4](/img/structure/B14360621.png)
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione is a heterocyclic compound that belongs to the class of oxazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with an oxazole ring, with a thione group at the 2-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione can be achieved through various synthetic routes. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiols or sulfides.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: It can interfere with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-one: Similar structure but with an oxygen atom instead of a sulfur atom at the 2-position.
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-sulfide: Similar structure but with a sulfide group instead of a thione group at the 2-position.
Uniqueness
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or sulfide analogs . The presence of the thione group enhances its ability to interact with specific molecular targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
93234-33-4 |
|---|---|
Molecular Formula |
C11H8N2OS |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-methyl-3H-[1,3]oxazolo[4,5-c]quinoline-2-thione |
InChI |
InChI=1S/C11H8N2OS/c1-6-9-10(14-11(15)13-9)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,13,15) |
InChI Key |
FGCNRDWUCLHSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1NC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
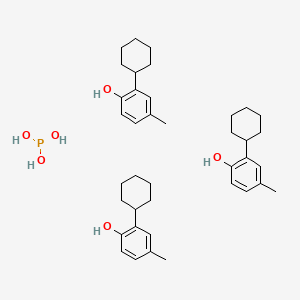
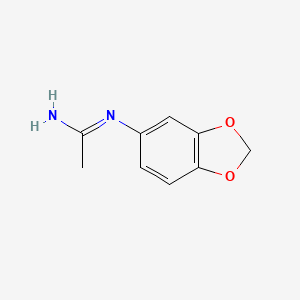
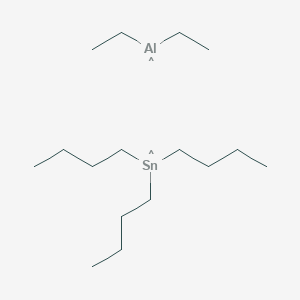
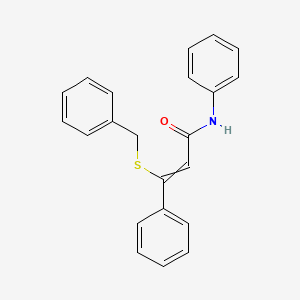
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
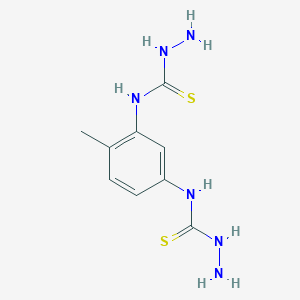
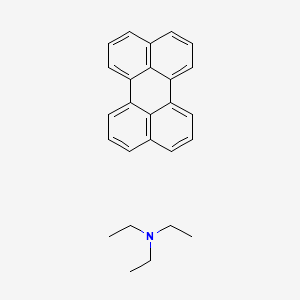
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
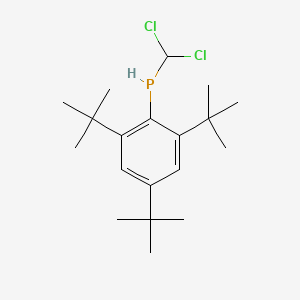
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
